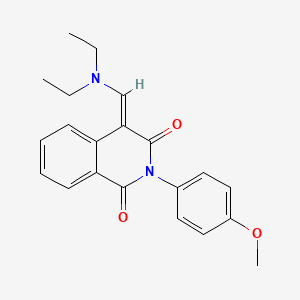![molecular formula C15H18BrN3O2 B6024259 5-bromo-2-[2-(4-ethylphenoxy)ethylamino]-4-methyl-1H-pyrimidin-6-one](/img/structure/B6024259.png)
5-bromo-2-[2-(4-ethylphenoxy)ethylamino]-4-methyl-1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-[2-(4-ethylphenoxy)ethylamino]-4-methyl-1H-pyrimidin-6-one: is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a bromine atom at the 5-position, an ethylphenoxy group at the 2-position, and an ethylamino group at the 4-position of the pyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[2-(4-ethylphenoxy)ethylamino]-4-methyl-1H-pyrimidin-6-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylphenol, 2-bromo-4-methylpyrimidine, and ethylamine.
Formation of Intermediate: The first step involves the reaction of 4-ethylphenol with 2-bromo-4-methylpyrimidine under basic conditions to form an intermediate compound.
Amination: The intermediate is then reacted with ethylamine to introduce the ethylamino group, resulting in the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-[2-(4-ethylphenoxy)ethylamino]-4-methyl-1H-pyrimidin-6-one: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethylamino group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-bromo-2-[2-(4-ethylphenoxy)ethylamino]-4-methyl-1H-pyrimidin-6-one: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-[2-(4-ethylphenoxy)ethylamino]-4-methyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
5-bromo-2-[2-(4-ethylphenoxy)ethylamino]-4-methyl-1H-pyrimidin-6-one: can be compared with other similar compounds such as:
- 5-bromo-2-(4-ethylphenoxy)aniline
- 5-bromo-2-(4-ethylphenoxy)pyridine
These compounds share structural similarities but differ in their functional groups and positions, leading to variations in their chemical and biological properties. The uniqueness of This compound
Properties
IUPAC Name |
5-bromo-2-[2-(4-ethylphenoxy)ethylamino]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2/c1-3-11-4-6-12(7-5-11)21-9-8-17-15-18-10(2)13(16)14(20)19-15/h4-7H,3,8-9H2,1-2H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGDKQPUGAXIDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCNC2=NC(=C(C(=O)N2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1-[(5-methyl-2-furyl)methyl]-4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6024183.png)

![N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N-(1H-pyrazol-5-ylmethyl)ethanamine](/img/structure/B6024195.png)
![3-[(cyclopentylamino)methyl]-3-hydroxy-1-(4-isopropylbenzyl)-2-piperidinone](/img/structure/B6024197.png)
![N,N-diethyl-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-pyrrolidinamine](/img/structure/B6024203.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6024208.png)
![2-[4-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6024209.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenoxy)-2-propanol](/img/structure/B6024220.png)
![1-(2,5-Dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]piperazine](/img/structure/B6024226.png)
![1-(cyclohexylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B6024240.png)
![ethyl 1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate](/img/structure/B6024243.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6024251.png)
![N-(3-fluorophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6024274.png)
![4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B6024283.png)
